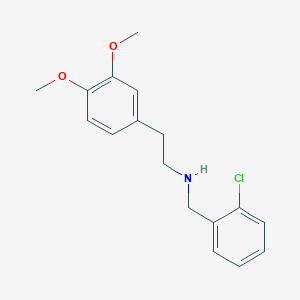

N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Vue d'ensemble

Description

N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, also known as 25C-NBOMe, is a synthetic psychedelic drug that belongs to the 2C family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, its use has been associated with several adverse effects, including fatalities.

Mécanisme D'action

N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. By binding to this receptor, it alters the activity of certain brain regions, leading to changes in perception, thought, and emotion. It also has affinity for other serotonin receptors, which may contribute to its effects.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine are not well understood. However, studies have shown that it can cause changes in brain activity, including alterations in blood flow and metabolism. It has also been found to increase levels of the neurotransmitter dopamine in certain brain regions, which may contribute to its reinforcing effects.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine has several advantages for use in lab experiments. It is a potent and selective agonist at the 5-HT2A receptor, which makes it useful for studying the role of this receptor in behavior and cognition. Additionally, its synthetic nature allows for precise control over dosage and administration. However, its use is limited by its potential for toxicity and adverse effects, which may complicate the interpretation of results.

Orientations Futures

Future research on N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine should focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, studies should investigate its potential therapeutic applications, including its use in the treatment of psychiatric disorders such as depression and anxiety. Finally, research should aim to develop safer and more effective psychedelics that can be used in clinical settings.

Conclusion:

In conclusion, N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a synthetic psychedelic drug that has gained popularity as a recreational drug. However, its use has been associated with several adverse effects, including fatalities. Scientific research on N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine has focused on its effects on the central nervous system, its mechanism of action, and its potential therapeutic applications. While it has several advantages for use in lab experiments, its potential for toxicity and adverse effects limits its use. Future research should focus on further elucidating its effects and developing safer and more effective psychedelics.

Applications De Recherche Scientifique

N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine has been used in scientific research to study its effects on the central nervous system. Studies have shown that it acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of psychedelics. It has also been found to have affinity for other serotonin receptors, including 5-HT2B and 5-HT2C. Additionally, N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine has been used in animal models to study its effects on behavior, cognition, and neurochemistry.

Propriétés

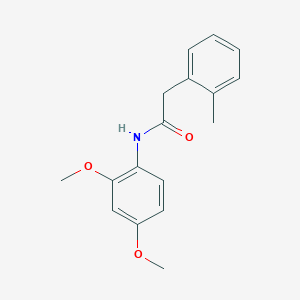

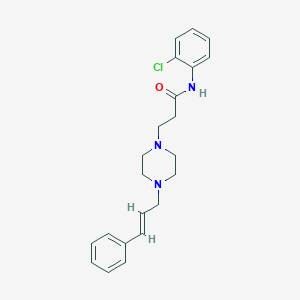

Nom du produit |

N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine |

|---|---|

Formule moléculaire |

C17H20ClNO2 |

Poids moléculaire |

305.8 g/mol |

Nom IUPAC |

N-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine |

InChI |

InChI=1S/C17H20ClNO2/c1-20-16-8-7-13(11-17(16)21-2)9-10-19-12-14-5-3-4-6-15(14)18/h3-8,11,19H,9-10,12H2,1-2H3 |

Clé InChI |

TYGQOEVJLCXMNA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2Cl)OC |

SMILES canonique |

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2Cl)OC |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B248907.png)

![Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B248916.png)